molecular formula C13H18N2O2 B046582 Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate CAS No. 121912-29-6

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Cat. No. B046582
M. Wt: 234.29 g/mol
InChI Key: GXLGGUQVDXBVGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate-like compounds often involves multistep chemical processes, including acylation and nucleophilic substitution reactions. For instance, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a related compound, is synthesized from commercially available pyrrole through acylation and two steps of nucleophilic substitution, achieving a total yield of 65% (Wang et al., 2017).

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate reveal considerable conformational flexibility and the ability to form an extended network of intramolecular and intermolecular hydrogen bonds. These structures often exhibit noncentrosymmetric and polysystem crystals, indicating the role of hydrogen bonding in the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate and its derivatives participate in a variety of chemical reactions. For example, the Rhodium-catalyzed reaction of N-(2-Pyridinyl)piperazines with CO and ethylene leads to novel carbonylation at a C−H bond, demonstrating the compound's ability to undergo regioselective carbonylation reactions (Ishii et al., 1997).

Physical Properties Analysis

The physical properties of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate and related compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular and crystal structures. Intramolecular and intermolecular hydrogen bonds play a significant role in determining these physical properties.

Chemical Properties Analysis

The chemical properties of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, such as reactivity, stability, and functional group transformations, are central to its utility in chemical synthesis. The compound's ability to form complexes with metals, as demonstrated by the structural analysis of its complexes with Ni(II), Zn(II), and Cd(II), highlights its chemical versatility and potential as a ligand in coordination chemistry (Prakash et al., 2014).

Scientific Research Applications

Inhibitors for Mycobacterium tuberculosis

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate derivatives have been utilized in the design and synthesis of novel inhibitors targeting Mycobacterium tuberculosis. For instance, a study by Jeankumar et al. (2013) developed a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds showed promising activity against Mycobacterium tuberculosis with significant in vitro inhibition.

Synthesis of Pyridine Derivatives

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is also involved in the synthesis of pyridine derivatives. A study by Paronikyan et al. (2016) describes the reaction of ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate with various agents, leading to the synthesis of novel pyridine-based compounds.

Pharmaceutical Intermediates

In the pharmaceutical industry, ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate has been employed in the synthesis of intermediates for anticancer drugs. A study by Wang et al. (2017) focused on a rapid synthetic method for producing 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an important intermediate in small molecule anticancer drugs.

Preparation of Chemical Complexes

This compound has been used in the preparation of various chemical complexes. For example, Prakash et al. (2014) synthesized and characterized complexes of ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with Ni(II), Zn(II), and Cd(II) using spectroscopic and DFT techniques.

Antibacterial and Antifungal Agents

Compounds derived from ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate have also shown potential as antibacterial and antifungal agents. A study by Shafi et al. (2021) synthesized new piperidine substituted benzothiazole derivatives and found that some compounds displayed significant antibacterial and antifungal activities.

properties

IUPAC Name

ethyl 1-pyridin-4-ylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLGGUQVDXBVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432545
Record name Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

CAS RN

121912-29-6
Record name Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl isonipecotate (6.0 g, 38.66 mmol), 4-chloropyridine hydrochloride (5.9 g, 38.66 mmol) and N-methylmorpholine (9.3 mL, 85.0 mmol) were dissolved in N-methylpyrrolidinone (50 mL) and the resulting solution heated at 100° for 48 h. The solution was concentrated in vacuo and the residue dissolved in ethyl acetate (200 mL), washed with water and brine (2×100 mL), then dried (Na2SO4) and evaporated. The resulting residue was purified by flash chromatography (5%MeOH/CH2Cl2) to afford 21-1 as a crystalline solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4.0 g (26.6 mmol) of 4-chloropyridine hydrochloride, 4.2 g (26.6 mmol) of ethyl piperidine-4-carboxylate and 7.4 ml (53.2 mmol) of triethylamine were stirred in 100 ml of xylene at 130° C. for 24 hours. After the treatment with ethyl acetate as the extractant in an ordinary manner, the title compound was obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl isonipecotate (6.0 g 38.66 mmol), 4-chloropyridine hydrochloride (5.9 g, 38.66 mmol) and N-methylmorpholine (9.3 g mL, 85.00 mmol), were dissolved in N-methylpyrrolidine (50 mL) and the resulting solution was heated at 100° C. for 48 h. The solution was concentrated in vacuo and the residue was dissolved in EtOAc and washed with water and brine (2×100 mL), then dried (Na2SO4) and evaporated. The resulting residue was purified by flash chromatography (5% MeOH/CHCl3) to afford 33-1 as a crystalline solid. 1H NMR (CDCl3) δ 8.21 (d, J=6.8 Hz, 2H), 6.78 (d, J=6.8 Hz, 2H), 4.18 (q, J=7.0 Hz, 2H), 3.85 (m, 2H), 3.10 (m, 2H), 2.61 (m, 1H), 2.05 (m, 2H), 1.85 (m, 2H), 1.23 (t, J=7.0 Hz, 3H). ##STR164## 4-Pyridylpiperidin-4-ylcarboxylic acid (33-2)
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4.0 g (26.6 mmol) of 4-chloropyridine hydrochloride, 4.2 g (26.6 mmol) of ethyl piperidine-4-carboxylate and 7.4 ml (53.2 mmol) of triethylamine were stirred in 100 ml of xylene at 130° C. for 24 hours. The reaction mixture was treated with dichloromethane as extracting solvent by an ordinary method to obtain the crude compound, which was purified by the silica gel column chromatography to obtain the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
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Citations

For This Compound
1
Citations
上野弘資 - 2019 - catalog.lib.kyushu-u.ac.jp
先に述べたように研究開始時に既に, ファクター Xa 阻害薬として化合物 1 (DX-9065a) の報告がされていた 11). 本化合物は, 強いファクター Xa 阻害活性を有し, かつ他のセリンプロテアーゼに対する…
Number of citations: 7 catalog.lib.kyushu-u.ac.jp

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